N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide
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Overview
Description
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a chloroacetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloroacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction reactions can convert the carbamoyl group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azidoacetamide, thiocyanatoacetamide, or methoxyacetamide can be formed.
Oxidation Products: Bromophenol derivatives are the major products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to various receptors, indicating its potential as a lead compound for drug development .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its reactivity and biological activity.
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide derivatives: Various derivatives with modifications on the phenyl ring or the carbamoyl group have been synthesized and studied for their unique properties.
Uniqueness
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H10BrClN2O2 |
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Molecular Weight |
305.55 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
PEDVNROUBQXDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br |
Origin of Product |
United States |
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